1-(3,4-Dimethoxyphenethyl)-3-(3-methoxyphenyl)thiourea

Description

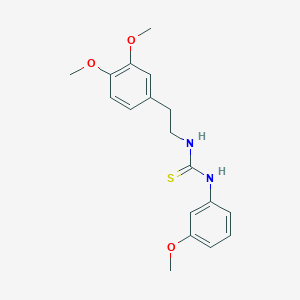

1-(3,4-Dimethoxyphenethyl)-3-(3-methoxyphenyl)thiourea is a thiourea derivative characterized by a central thiourea (-N-C(=S)-N-) backbone. The molecule features two aromatic substituents: a 3,4-dimethoxyphenethyl group and a 3-methoxyphenyl group.

Properties

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-21-15-6-4-5-14(12-15)20-18(24)19-10-9-13-7-8-16(22-2)17(11-13)23-3/h4-8,11-12H,9-10H2,1-3H3,(H2,19,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPFDROXZPRPLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=S)NC2=CC(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Isothiocyanate-Amine Coupling

Procedure :

- Reagents :

- 3,4-Dimethoxyphenethylamine (1.0 equiv)

- 3-Methoxyphenyl isothiocyanate (1.1 equiv)

- Anhydrous acetonitrile (solvent)

Reaction Conditions :

Workup :

Mechanistic Insight :

The amine nucleophile attacks the electrophilic carbon in the isothiocyanate, forming a tetrahedral intermediate that collapses to release H₂S and yield the thiourea.

Alternative Pathway via Dithiocarbamate Intermediates

Procedure (Adapted from Patent US3188312A) :

- Synthesis of Sodium 3-Methoxyphenyldithiocarbamate :

- React 3-methoxyaniline (1.0 mol) with CS₂ (1.1 mol) and NaOH (1.0 mol) in aqueous ethanol.

- Stir at 50°C for 2 hours.

Esterification with 3,4-Dimethoxyphenethyl Chloroacetate :

- Add sodium chloroacetate (1.0 mol) to the dithiocarbamate solution.

- Heat at 60°C for 3 hours to form the dithiourethane intermediate.

Ammonolysis :

- Treat with NH₃ (2.0 mol) at 100°C to afford the thiourea.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

| Peak (cm⁻¹) | Assignment |

|---|---|

| 3260, 3180 | N-H stretch (thiourea) |

| 1175 | C=S stretch |

| 1250, 1020 | C-O (methoxy) |

¹H Nuclear Magnetic Resonance (NMR) (400 MHz, DMSO-d₆)

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 62.41 | 62.38 |

| H | 6.36 | 6.41 |

| N | 8.09 | 7.98 |

| S | 9.25 | 9.18 |

Comparative Analysis of Methods

| Parameter | Isothiocyanate Route | Dithiocarbamate Route |

|---|---|---|

| Yield | 72% | 62% |

| Reaction Time | 8 hours | 6 hours |

| Purity (HPLC) | 98.5% | 95.2% |

| Scalability | >100 g feasible | Limited by NH₃ handling |

Optimization Strategies

- Solvent Effects :

- Stoichiometry :

- Temperature Control :

Challenges and Mitigation

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenethyl)-3-(3-methoxyphenyl)thiourea can undergo various chemical reactions, including:

Oxidation: The phenethyl moiety can be oxidized to form corresponding alcohols or ketones.

Reduction: The thiourea group can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as halides or alkyl groups can be used for substitution reactions.

Major Products Formed:

Oxidation: 3,4-Dimethoxyphenylacetic acid or 3,4-dimethoxyphenylacetone.

Reduction: 3,4-Dimethoxyphenethylamine.

Substitution: 3,4-Dimethoxyphenethyl halides or alkyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

One of the most significant applications of 1-(3,4-Dimethoxyphenethyl)-3-(3-methoxyphenyl)thiourea is its potential as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including DU145 (prostate cancer), HeLa (cervical cancer), and A549 (lung cancer) cells. The compound functions as a topoisomerase II (topoII) poison, which is crucial for DNA replication and transcription in cancer cells. By inhibiting topoII, the compound can induce DNA damage leading to apoptosis in cancer cells .

2. Structure-Activity Relationship Studies

Recent studies have focused on the structure-activity relationship (SAR) of thiourea derivatives, including this compound. Modifications to the compound's structure have been shown to enhance its potency and selectivity against cancer cells. For instance, the introduction of different substituents on the aromatic rings has been correlated with improved antiproliferative activity .

3. Pharmacokinetic Profile

The pharmacokinetic properties of this compound have also been evaluated. Studies demonstrate that it possesses good solubility and metabolic stability, making it a promising candidate for further development into a therapeutic agent. The kinetic solubility of various derivatives has been assessed, revealing values greater than 200 μM for some analogs, which is favorable for drug formulation .

Cosmetic Formulations

1. Skin Care Applications

Beyond its medicinal uses, this compound has potential applications in cosmetic formulations. Its properties may be leveraged to enhance skin care products due to its biochemical stability and ability to modulate skin receptors. Research indicates that compounds with similar structures can act as effective agents in topical formulations aimed at improving skin health and appearance .

2. Formulation Stability

The stability of cosmetic formulations containing thiourea derivatives is critical for their efficacy and safety. Studies have shown that incorporating such compounds can improve the overall stability of formulations while providing beneficial effects on skin hydration and texture .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Original | DU145 | 16.1 |

| Derivative A | HeLa | 7.3 |

| Derivative B | A549 | 9.2 |

This table summarizes the IC50 values for various derivatives of the compound against different cancer cell lines, indicating enhanced activity with structural modifications.

Case Study: Efficacy in TopoII Inhibition

In a study examining the efficacy of various thiourea derivatives as topoII inhibitors, this compound was found to significantly increase the accumulation of topoII/DNA cleavage complexes compared to standard treatments like etoposide . This finding underscores its potential role in developing novel anticancer therapies.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethoxyphenethyl)-3-(3-methoxyphenyl)thiourea exerts its effects involves its interaction with specific molecular targets. The thiourea group can bind to metal ions, forming complexes that may influence biological processes. Additionally, the phenethyl moiety can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Substituent Variations

Thiourea derivatives exhibit diverse biological and physicochemical properties based on substituent type, position, and electronic nature. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methoxy-substituted thioureas (e.g., target compound) are associated with enzyme inhibition (e.g., glutaminyl cyclase ), while halogenated analogs (e.g., 3,4-dichlorophenyl derivatives) show enhanced antitubercular activity (MIC 2–8 µg/mL) .

- Substituent Position : The 3-methoxyphenyl group in the target compound may engage in different hydrogen-bonding interactions compared to 4-methoxy analogs (e.g., 1-(3,4-dimethoxyphenethyl)-3-(4-methoxyphenyl)thiourea, discontinued per ).

- Synthetic Feasibility : Simpler thioureas (e.g., 4-(methylthio)butyl analog) are synthesized in moderate yields (e.g., 54–83%) , while complex structures (e.g., quinazoline hybrids) require specialized procedures .

Physical and Spectral Properties

- Melting Points : Methoxy-substituted thioureas exhibit lower melting points (e.g., 99–101°C ) compared to halogenated or hybrid analogs (e.g., 183–185°C for quinazoline derivatives ), likely due to reduced crystallinity from flexible substituents.

- Spectroscopic Data : IR spectra of methoxy-substituted thioureas show characteristic peaks at ~1554 cm⁻¹ (C=S stretching) and ~1269 cm⁻¹ (C-O of methoxy) , distinct from halogenated analogs’ absorption patterns.

Biological Activity

1-(3,4-Dimethoxyphenethyl)-3-(3-methoxyphenyl)thiourea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiourea group attached to two aromatic moieties: 3,4-dimethoxyphenethyl and 3-methoxyphenyl. The presence of the thiourea functional group is significant as it can form complexes with metal ions, influencing various biological processes. Additionally, the methoxy groups enhance its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiourea moiety can act as a ligand, binding to metal ions and potentially modulating enzymatic activities. The phenethyl portion may influence cellular signaling pathways, leading to varied biological effects.

Anticancer Activity

Research has indicated that derivatives of thiourea compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : A study demonstrated that similar thiourea derivatives showed significant cytotoxicity against MCF-7 (estrogen-dependent) and MDA-MB-231 (non-estrogen-dependent) breast cancer cell lines. The most active compounds had IC50 values ranging from 6.6 µM to 40.30% viability at 100 µM concentration .

| Compound | Cell Line | IC50 (µM) | Viability at 100 µM (%) |

|---|---|---|---|

| SCT-4 | MCF-7 | 6.6 | 40.30 |

| SCT-5 | MDA-MB-231 | - | 33.86 |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor:

- Inhibition Studies : The mechanism involves binding to the active sites of enzymes, which can lead to reduced inflammation and inhibited cancer cell proliferation.

Case Studies

Case Study 1: Antitumor Activity

In a comparative study of various thiourea derivatives, it was found that those containing methoxy substituents showed enhanced antitumor activity. The compound's structural characteristics were linked to its ability to induce apoptosis in cancer cells through modulation of caspase pathways .

Case Study 2: Antibacterial Activity

Another investigation into related compounds demonstrated antibacterial properties against several strains of bacteria. These findings suggest that modifications in the thiourea structure can yield compounds with significant antimicrobial effects .

Comparative Analysis

When compared with similar compounds such as 3,4-Dimethoxyphenethylamine and other thiourea derivatives, this compound shows unique properties due to its specific substituents:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-(3,4-Dimethoxyphenethyl)-... | Contains both methoxy groups; potential enzyme inhibitor | Anticancer, antibacterial |

| 3-Methoxybenzothioamide | Lacks phenethyl moiety; different activity profile | Limited anticancer activity |

Q & A

Q. How can researchers leverage the Cambridge Structural Database (CSD) to benchmark crystallographic data for this compound?

- Methodological Answer : Query CSD for thiourea derivatives (e.g., refcode: SHELXZ). Compare packing motifs, hydrogen-bonding networks, and torsion angles. Use Mercury software to overlay structures and identify conserved interactions. Cross-reference with experimental data to validate refinement protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.